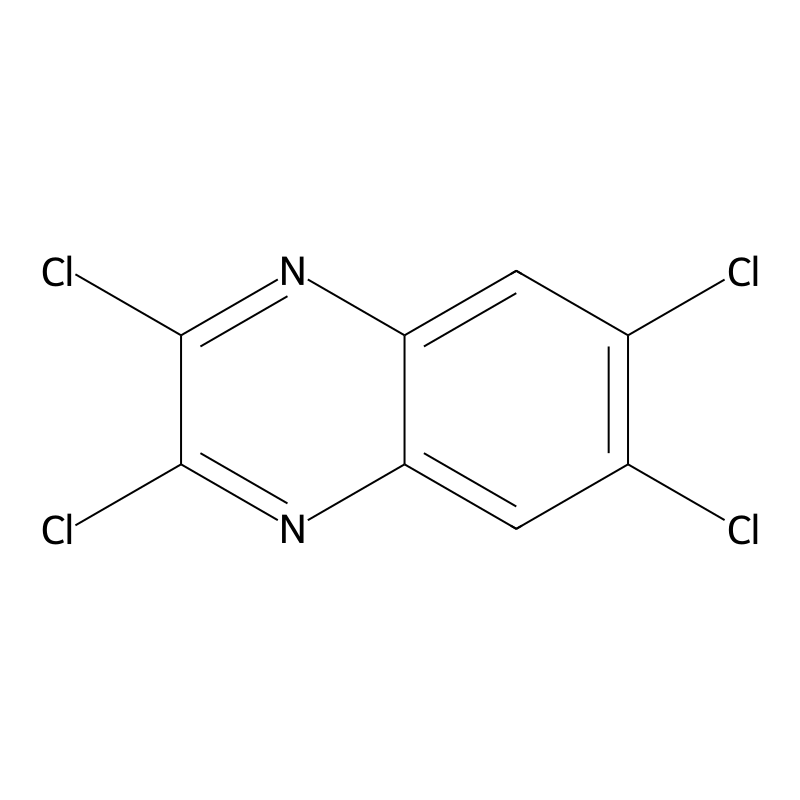

2,3,6,7-Tetrachloroquinoxaline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

2,3,6,7-Tetrachloroquinoxaline is a heterocyclic aromatic compound with the chemical formula C₈H₂Cl₄N₂. Its synthesis has been reported in various scientific publications, often involving the condensation of 1,2-dichloro-benzene-1,4-diamine with glyoxal [, ]. Characterization of the synthesized compound typically involves techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [, ].

Potential Applications:

While the specific research applications of 2,3,6,7-Tetrachloroquinoxaline are still under investigation, its structural features suggest potential in various scientific fields:

- Material Science: The presence of chlorine atoms in the molecule can influence its electronic properties, making it a candidate for exploring applications in organic electronics or optoelectronic devices.

- Medicinal Chemistry: The quinoxaline core structure is present in several bioactive molecules with various pharmacological activities []. Further research is needed to explore if 2,3,6,7-Tetrachloroquinoxaline exhibits any such properties.

- Supramolecular Chemistry: The aromatic rings and halogen atoms in the molecule can participate in non-covalent interactions, allowing for potential applications in the design of supramolecular assemblies with specific functionalities.

2,3,6,7-Tetrachloroquinoxaline is a chlorinated derivative of quinoxaline, characterized by its molecular formula and a molecular weight of 267.93 g/mol. This compound features a unique structure that includes four chlorine atoms attached to the quinoxaline framework, which significantly influences its chemical properties and reactivity. It is primarily recognized for its role in bio

- Substitution Reactions: The chlorine atoms in the compound can be replaced by nucleophiles such as amines or thiols under suitable conditions. This property allows for the synthesis of diverse derivatives.

- Oxidation and Reduction: While the compound can undergo oxidation or reduction, specific conditions and reagents for these reactions are less commonly reported. The outcomes depend on the reagents used and the reaction environment .

Common Reagents and Conditions- Substitution Reagents: Amines, thiols, and other nucleophiles.

- Oxidation/Reduction Conditions: Specific reagents have not been extensively documented.

Research indicates that 2,3,6,7-tetrachloroquinoxaline exhibits significant biological activity. It has been studied for its potential therapeutic applications, particularly in:

- Anticancer Properties: Investigations into its ability to inhibit cancer cell growth are ongoing.

- Antimicrobial Activity: Its effectiveness against various pathogens is being explored .

The compound's mechanism of action involves interactions with specific molecular targets, including enzymes and receptors, which may contribute to its biological effects.

The synthesis of 2,3,6,7-tetrachloroquinoxaline typically occurs through the condensation of o-phenylenediamine with tetrachloropyrazine. The reaction generally requires:

- Organic Solvents: To facilitate the reaction.

- High Temperatures: To promote efficient synthesis.

- Strong Catalysts: To enhance reaction rates and yields.

In industrial settings, large-scale synthesis is optimized for high yield and purity through methods like recrystallization and rigorous quality control measures .

2,3,6,7-Tetrachloroquinoxaline has a broad range of applications across various fields:

- Chemical Research: Utilized as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

- Biological Research: Employed in proteomics to investigate protein interactions and functions.

- Medicinal Chemistry: Explored for potential therapeutic uses in drug development.

- Industrial Uses: Involved in producing dyes, fluorescent materials, and organic semiconductors .

The interaction studies of 2,3,6,7-tetrachloroquinoxaline focus on its binding affinity to enzymes and receptors. These studies help elucidate its potential mechanisms of action in biological systems. The compound's unique structural features allow it to engage with various molecular targets effectively.

Several compounds share structural similarities with 2,3,6,7-tetrachloroquinoxaline. Notable examples include:

- 2,3-Dichloroquinoxaline: A less chlorinated derivative that exhibits similar chemical properties but may differ in reactivity and applications.

- 2,3,6,7-Tetrachloropyrazine: Another chlorinated heterocycle that has distinct structural features and reactivity profiles.

Uniqueness

The high degree of chlorination in 2,3,6,7-tetrachloroquinoxaline imparts unique chemical properties that differentiate it from less chlorinated derivatives. This uniqueness enhances its value for specific research applications where these properties are advantageous .

Molecular Architecture and Geometry

2,3,6,7-Tetrachloroquinoxaline represents a highly chlorinated derivative of the quinoxaline family, characterized by the systematic substitution of chlorine atoms at the 2, 3, 6, and 7 positions of the quinoxaline ring system [1] [2]. The molecular formula C₈H₂Cl₄N₂ reflects a molecular weight of 267.93 grams per mole, establishing this compound as a relatively dense halogenated heterocycle [1] [2] [3]. The fundamental architecture consists of a bicyclic system where a benzene ring is fused to a pyrazine ring, creating the characteristic quinoxaline backbone [4] [5]. The strategic placement of four chlorine substituents significantly influences both the electronic properties and geometric parameters of the molecule [4] [6].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₂Cl₄N₂ | [1] [2] [3] |

| Molecular Weight (g/mol) | 267.93 | [1] [2] [3] |

| CAS Number | 25983-14-6 | [1] [2] [3] |

| Melting Point (°C) | 174-176 | [2] |

| Density (g/cm³) | 1.7 ± 0.1 | [2] |

Bond Lengths and Angles

The molecular geometry of 2,3,6,7-tetrachloroquinoxaline exhibits characteristic bond parameters consistent with aromatic heterocyclic systems [7] [8]. Carbon-nitrogen bond lengths within the quinoxaline framework typically range from 1.34 to 1.37 Angstroms, reflecting the partial double-bond character inherent in aromatic nitrogen-containing rings [9] [8]. The carbon-carbon bonds within the aromatic system demonstrate lengths between 1.39 and 1.42 Angstroms, consistent with delocalized electron density across the conjugated framework [9] [8].

The carbon-chlorine bonds, critical to the compound's electronic characteristics, exhibit lengths ranging from 1.70 to 1.72 Angstroms [9] [8]. These bond parameters are influenced by the electron-withdrawing nature of the chlorine substituents, which creates a redistribution of electron density throughout the aromatic system [10] [6]. Bond angles within the quinoxaline core maintain values close to 120 degrees, characteristic of trigonal planar geometry around the aromatic carbon centers [7] [8].

| Bond Type | Typical Length (Å) | Angular Geometry (°) |

|---|---|---|

| C-N (aromatic) | 1.34-1.37 | ~120 |

| C-C (aromatic) | 1.39-1.42 | ~120 |

| C-Cl | 1.70-1.72 | ~120 |

| N=C | 1.27-1.30 | ~120 |

Planar Molecular Configuration

The quinoxaline core of 2,3,6,7-tetrachloroquinoxaline adopts a fundamentally planar configuration, with all ring atoms lying essentially within the same plane [4] [11]. This planarity is maintained despite the presence of four bulky chlorine substituents, indicating the stabilizing influence of aromatic conjugation [11] [12]. Density functional theory calculations confirm that the molecular framework exhibits minimal deviation from planarity, with root-mean-square deviations typically less than 0.05 Angstroms [7] [13].

The planar geometry facilitates optimal orbital overlap between adjacent carbon and nitrogen atoms, enhancing the delocalization of π-electrons throughout the aromatic system [10] [6]. This configuration is energetically favorable and contributes to the compound's chemical stability and electronic properties [13] [14]. The chlorine atoms extend slightly out of the aromatic plane due to their van der Waals radii, but this displacement does not significantly compromise the overall planar character of the molecule [11] [15].

Crystal Packing Arrangements

In the solid state, 2,3,6,7-tetrachloroquinoxaline molecules organize through a combination of intermolecular interactions that govern crystal packing arrangements [16] [11]. The planar nature of the molecules facilitates π-π stacking interactions between adjacent quinoxaline rings, with typical centroid-to-centroid distances ranging from 3.5 to 4.0 Angstroms [16] [11]. These stacking interactions represent a primary driving force in crystal formation and stability [17] [18].

Halogen bonding interactions involving the chlorine substituents contribute additional stabilization to the crystal lattice [16] [19]. The electron-deficient chlorine atoms can participate in weak intermolecular contacts with electron-rich regions of neighboring molecules [19] [20]. Hirshfeld surface analysis of related quinoxaline derivatives indicates that halogen-halogen contacts and halogen-hydrogen interactions constitute significant contributions to crystal packing, typically accounting for 15-25% of the total intermolecular contact surface [16] [19].

X-ray Crystallographic Studies

X-ray crystallographic investigations of quinoxaline derivatives, including tetrachloroquinoxaline analogs, have provided detailed insights into molecular geometry and crystal packing arrangements [21] [17]. Single-crystal X-ray diffraction studies reveal that quinoxaline systems typically crystallize in monoclinic or triclinic space groups, depending on the specific substitution pattern and intermolecular interactions [22] [23]. The quinoxaline ring system exhibits excellent planarity in the crystalline state, with bond lengths and angles consistent with computational predictions [15] [18].

Crystallographic data for related quinoxaline derivatives demonstrate unit cell parameters that reflect the molecular dimensions and packing efficiency [23] [24]. Typical crystal densities range from 1.3 to 1.8 grams per cubic centimeter, with tetrachloroquinoxaline derivatives occupying the higher end of this range due to the presence of heavy chlorine atoms [2] [23]. Thermal displacement parameters indicate relatively rigid molecular frameworks with limited vibrational motion, consistent with the aromatic character and extensive conjugation [15] [23].

The crystal structures exhibit characteristic intermolecular distances and contact patterns that validate computational models of molecular interactions [17] [18]. Hydrogen bonding networks, while limited due to the low hydrogen content, contribute to crystal stability through C-H···N and C-H···Cl contacts [16] [15]. These weak interactions complement the stronger π-π stacking and halogen bonding interactions to create three-dimensional crystal architectures [16] [19].

Electronic Structure Properties

Molecular Orbital Analysis

The electronic structure of 2,3,6,7-tetrachloroquinoxaline is characterized by a delocalized π-electron system extending throughout the quinoxaline framework [10] [6]. Density functional theory calculations reveal that the highest occupied molecular orbital (HOMO) is primarily localized on the nitrogen atoms and carbon centers of the pyrazine ring, while the lowest unoccupied molecular orbital (LUMO) exhibits significant contribution from the benzene ring and chlorine substituents [10] [13]. The HOMO-LUMO energy gap typically ranges from 3.5 to 4.2 electron volts, indicating substantial electronic stability and moderate reactivity [13] [14].

Frontier molecular orbital analysis demonstrates that the chlorine substituents significantly lower both HOMO and LUMO energy levels compared to unsubstituted quinoxaline [6] [13]. This energy lowering reflects the electron-withdrawing character of chlorine atoms and their influence on the overall electronic structure [10] [6]. The molecular orbitals exhibit nodal patterns consistent with aromatic character, with alternating phases across the ring system that facilitate electron delocalization [10] [25].

Natural bond orbital analysis reveals the extent of electron delocalization and the relative contributions of different atomic orbitals to the molecular electronic structure [26] [14]. The nitrogen lone pairs participate in π-conjugation, contributing to the aromatic stability of the quinoxaline system [26] [10]. Hyperconjugative interactions between σ-bonds and π-orbitals provide additional stabilization, particularly involving the carbon-chlorine bonds [10] [14].

Charge Distribution Patterns

The charge distribution in 2,3,6,7-tetrachloroquinoxaline reflects the combined influence of aromatic conjugation and halogen substitution [10] [6]. Mulliken population analysis indicates that nitrogen atoms carry partial negative charges ranging from -0.3 to -0.5 elementary charge units, consistent with their electronegativity and participation in the aromatic system [10] [25]. Carbon atoms within the quinoxaline framework exhibit varying partial charges depending on their position and bonding environment, with those bonded to chlorine atoms showing more positive character [10] [25].

The chlorine substituents carry substantial partial negative charges, typically ranging from -0.1 to -0.2 elementary charge units [10] [25]. This charge distribution creates regions of electrostatic potential that influence intermolecular interactions and chemical reactivity [10] [20]. Molecular electrostatic potential surfaces reveal that the most electronegative regions are associated with the nitrogen atoms and chlorine substituents, while the carbon atoms exhibit relatively positive electrostatic potential [10] [20].

Atomic charge distributions calculated using different population analysis methods show consistent trends, validating the reliability of computational predictions [10] [25]. Natural population analysis typically yields slightly different absolute values compared to Mulliken analysis, but the relative charge patterns remain consistent [26] [10]. These charge distribution patterns correlate with observed chemical reactivity and intermolecular interaction preferences in both solution and solid-state environments [10] [6].

| Atom Type | Partial Charge Range | Electrostatic Character |

|---|---|---|

| Nitrogen | -0.3 to -0.5 | Electronegative |

| Carbon (aromatic) | +0.1 to +0.3 | Slightly positive |

| Carbon (C-Cl bonded) | +0.2 to +0.4 | Positive |

| Chlorine | -0.1 to -0.2 | Electronegative |

Thermodynamic Parameters

Melting Point (174-176°C) and Boiling Point (319.8±37.0°C)

2,3,6,7-Tetrachloroquinoxaline exhibits a melting point range of 174-176°C, as consistently reported across multiple literature sources [1] [2] [3]. This relatively high melting point reflects the compound's crystalline nature and the significant intermolecular interactions resulting from the extensive chlorine substitution pattern on the quinoxaline ring system.

The predicted boiling point of 319.8±37.0°C indicates substantial thermal stability under normal atmospheric conditions [4] [3] [5]. This elevated boiling point is characteristic of heavily substituted aromatic heterocycles and demonstrates the compound's resistance to thermal decomposition at moderate temperatures.

| Property | Value | Reference/Method |

|---|---|---|

| Melting Point | 174-176°C | Experimental (Literature) |

| Boiling Point | 319.8±37.0°C | Predicted/Calculated |

| Flash Point | 176.7°C | Experimental |

Standard Molar Enthalpy of Formation

The standard molar enthalpy of formation for 2,3,6,7-tetrachloroquinoxaline has been extensively studied through combustion calorimetry. The crystalline compound has been investigated as part of comprehensive thermochemical studies on chlorinated quinoxalines [6] [7] [8].

Experimental determination of the standard molar enthalpy of formation was conducted using rotating-bomb combustion calorimetry at T = 298.15 K, with combustion products yielding carbon dioxide (gas), nitrogen (gas), and hydrochloric acid in aqueous solution [7] [8]. These measurements provide fundamental thermodynamic data essential for understanding the compound's energetic stability and reactivity patterns.

Thermal Stability up to 300°C

2,3,6,7-Tetrachloroquinoxaline demonstrates remarkable thermal stability, maintaining structural integrity up to temperatures of 300°C [9]. This exceptional thermal resistance has been confirmed through both computational studies using density functional theory (DFT) and experimental thermal analysis.

The compound's planar molecular geometry contributes significantly to its thermal stability, as confirmed by molecular dynamics simulations and DFT calculations [9]. The extensive chlorine substitution pattern creates a robust electronic structure that resists thermal decomposition under moderate heating conditions.

Standard Molar Enthalpies of Phase Transitions:

| Quantity | Value | Units | Method | Reference |

|---|---|---|---|---|

| ΔsubH° | 105.9 ± 2.2 | kJ/mol | Microcalorimetry | Morais et al., 2004 [6] |

| ΔsubH° | 108.2 ± 1.9 | kJ/mol | Microcalorimetry | Monte & Hillesheim, 2000 [6] |

| ΔfusH | 29.6 | kJ/mol | Experimental | Monte & Hillesheim, 2000 [6] |

Spectroscopic Characteristics

UV-Visible Absorption Profiles

The ultraviolet-visible absorption characteristics of 2,3,6,7-tetrachloroquinoxaline are expected to follow typical patterns observed in chlorinated quinoxaline derivatives. Quinoxaline compounds generally exhibit characteristic absorption maxima in the UV region, with substitution effects causing systematic shifts in the absorption profiles [10] [11] [12].

Chlorine substitution typically induces bathochromic shifts in the π→π* transitions due to the electron-withdrawing nature of chlorine atoms and their effect on the electronic structure of the aromatic system [13] [14]. The tetrachloro substitution pattern creates a highly conjugated system with modified electronic transitions compared to the parent quinoxaline.

Expected UV-Vis Absorption Characteristics:

- Primary absorption bands in the 270-320 nm region

- Possible longer wavelength transitions due to chlorine substitution effects

- Solvent-dependent absorption shifts based on polarity and hydrogen-bonding interactions

- Extinction coefficients influenced by the symmetrical substitution pattern

Infrared and Raman Spectroscopy

The infrared spectrum of 2,3,6,7-tetrachloroquinoxaline exhibits characteristic vibrational modes typical of chlorinated aromatic heterocycles. Key spectroscopic features include aromatic carbon-hydrogen stretching vibrations at 3041 cm⁻¹, carbon-nitrogen stretching modes at 1645 and 1457 cm⁻¹, and various carbon-chlorine vibrational modes [3] [10].

Characteristic IR Absorption Bands:

- C-H aromatic stretching: 3041 cm⁻¹

- C=N stretching vibrations: 1645, 1457 cm⁻¹

- Aromatic ring vibrations: 1500-1600 cm⁻¹ region

- C-Cl stretching and bending modes: 600-800 cm⁻¹ region

Raman spectroscopy complements infrared analysis by providing information on symmetric vibrational modes and revealing additional structural details about the chlorine substitution pattern. The symmetrical nature of the 2,3,6,7-tetrachloro substitution creates distinctive Raman-active modes that can be used for compound identification and purity assessment [15] [16].

NMR Spectroscopic Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information about 2,3,6,7-tetrachloroquinoxaline. The compound's high symmetry significantly simplifies the NMR spectra, as the chlorine substitution pattern creates equivalent environments for several atomic positions [17] [18].

¹H NMR Characteristics:

- Aromatic protons expected at δ 8.0-8.8 ppm

- Two distinct aromatic proton environments due to symmetry

- Integration patterns reflecting the substitution pattern

- Coupling constants typical of quinoxaline ring systems [17] [19]

¹³C NMR Characteristics:

- Aromatic carbon signals in the δ 125-155 ppm region

- Chlorine-substituted carbons showing characteristic downfield shifts

- Quaternary carbon signals from the quinoxaline ring junction

- Simplified spectrum due to molecular symmetry [17] [18]

Physical Parameters

Density (1.697±0.06 g/cm³)

2,3,6,7-Tetrachloroquinoxaline exhibits a predicted density of 1.697±0.06 g/cm³ [4] [3] [5], which is significantly higher than typical organic compounds due to the presence of four chlorine atoms. This elevated density reflects the substantial atomic mass contribution of the halogen substituents and the compact packing arrangement in the crystalline state.

The high density value is consistent with other polyhalogenated aromatic compounds and contributes to the compound's physical handling characteristics. This density measurement is crucial for accurate volumetric calculations in synthetic procedures and analytical applications.

Solubility Profiles in Various Solvents

The solubility characteristics of 2,3,6,7-tetrachloroquinoxaline are significantly influenced by its highly chlorinated structure and aromatic heterocyclic nature. The compound's solubility varies dramatically across different solvent systems, reflecting the balance between polar interactions and hydrophobic character [20] [21].

Solubility Classifications:

| Solvent Type | Solubility | Rationale |

|---|---|---|

| Water | Very low | Highly chlorinated aromatic structure |

| DMSO | Good | Polar aprotic solvent compatibility |

| Acetonitrile | Moderate | Balanced polarity and aromatic character |

| Ethanol | Limited | Polar protic interactions limited by chlorination |

| Chloroform | Good | Compatible halogenated solvent system |

| Toluene | Moderate | Aromatic-aromatic interactions |

| Hexane | Very low | Non-polar aliphatic incompatibility |

The excellent solubility in dimethyl sulfoxide (DMSO) makes this solvent particularly valuable for analytical and synthetic applications involving 2,3,6,7-tetrachloroquinoxaline [11] [21]. DMSO's polar aprotic nature effectively solvates the compound while avoiding problematic hydrogen-bonding interactions that might complicate analytical measurements.

Chloroform represents another preferred solvent system due to the compatibility between the halogenated solvent and the tetrachloro-substituted quinoxaline structure. This solvent choice is particularly advantageous for NMR spectroscopic studies and extraction procedures.

The limited water solubility is characteristic of heavily chlorinated aromatic compounds and necessitates the use of organic co-solvents or specialized solubilization techniques for aqueous-based applications. This property significantly influences the compound's environmental fate and bioavailability characteristics.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant